Iriflophenone 2-O-rhamnoside

Description

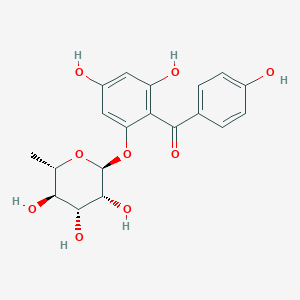

Structure

3D Structure

Properties

IUPAC Name |

[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUFDLBIUJUAJE-KONKAKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Iriflophenone 2-O-rhamnoside: Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone 2-O-rhamnoside is a naturally occurring benzophenone O-glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the benzophenone class of compounds, it features a core diphenylmethanone structure. Specifically, it consists of an iriflophenone aglycone, which is a tetraoxygenated benzophenone, linked to a rhamnose sugar moiety at the 2-O position.[1] This compound has been isolated from the leaves of Aquilaria sinensis, a plant with a history of use in traditional medicine.[2] The growing body of research into naturally derived compounds for novel drug discovery underscores the importance of a thorough understanding of molecules like Iriflophenone 2-O-rhamnoside. This guide provides a comprehensive overview of its chemical structure, known properties, and biological activities, with a focus on its potential as an α-glucosidase inhibitor.

Chemical Structure and Properties

The fundamental structure of Iriflophenone 2-O-rhamnoside is characterized by the glycosidic bond between the iriflophenone aglycone and the rhamnose sugar. This linkage significantly influences the molecule's solubility, stability, and biological interactions.

Table 1: Chemical Properties of Iriflophenone 2-O-rhamnoside

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₉ | [1] |

| Molecular Weight | 392.36 g/mol | [1] |

| Class | Benzophenone O-glycoside | [1] |

| Aglycone | Iriflophenone | [1] |

| Sugar Moiety | Rhamnose | [1] |

| Linkage | 2-O-glycosidic bond | [1] |

Structural Elucidation and Characterization

The definitive identification and structural elucidation of Iriflophenone 2-O-rhamnoside rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, a general approach based on established methods for similar glycosides can be outlined.

Methodologies for Structural Characterization:

-

Isolation and Purification:

-

Extraction: The initial step involves the extraction of compounds from the plant material, typically the leaves of Aquilaria sinensis, using a solvent system such as 70% aqueous ethanol.[2]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.[2]

-

Chromatography: Final purification is achieved through various chromatographic techniques, including column chromatography on silica gel or Sephadex, and preparative High-Performance Liquid Chromatography (HPLC).[3][4]

-

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the precise connectivity of atoms. While specific data for Iriflophenone 2-O-rhamnoside is scarce, analysis of the related isomer, Iriflophenone-3-C-β-D glucopyranoside, reveals characteristic signals for the benzophenone core and the sugar moiety, allowing for the assignment of all proton and carbon resonances.[4][5]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are employed to confirm the structure by analyzing the fragmentation patterns. For O-glycosides like Iriflophenone 2-O-rhamnoside, a characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectroscopy provides information about the chromophoric benzophenone system, with typical absorption maxima observed around 210 nm and 298 nm for similar structures.[4][5]

-

While the α-glucosidase inhibitory activity is the most prominently reported bioactivity, other benzophenone glycosides have shown a range of pharmacological effects, including anti-inflammatory and antioxidant activities. [6][7]For instance, the related compound, Iriflophenone 3-C-β-D glucoside, has been shown to scavenge ABTS and peroxyl radicals, although it was not effective against DPPH radicals. [6][7]It has also demonstrated anti-inflammatory properties by inhibiting IL-1α and IL-8. [7]Further research is warranted to investigate whether Iriflophenone 2-O-rhamnoside shares these additional biological properties.

Synthesis

The total synthesis of Iriflophenone 2-O-α-L-rhamnopyranoside has been successfully accomplished. The synthetic route typically involves the protection of hydroxyl groups on commercially available L-rhamnose, followed by glycosylation with a suitably protected iriflophenone aglycone. The final step involves the deprotection of the protecting groups to yield the target molecule. This synthetic accessibility allows for the production of the compound for further biological evaluation and the generation of derivatives to explore structure-activity relationships. [1]

Future Perspectives

Iriflophenone 2-O-rhamnoside presents a promising scaffold for the development of new therapeutic agents, particularly in the context of type 2 diabetes management. The confirmed α-glucosidase inhibitory activity provides a solid foundation for further investigation. Future research should focus on several key areas:

-

Comprehensive Biological Screening: A broader evaluation of its biological activities, including anti-inflammatory, antioxidant, and anticancer properties, is needed to fully understand its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of additional analogs and derivatives will help to elucidate the key structural features required for its biological activity and to optimize its potency and selectivity.

-

Mechanism of Action Studies: A deeper investigation into the molecular mechanisms underlying its α-glucosidase inhibition and any other identified biological activities will be crucial for its development as a drug candidate.

Conclusion

Iriflophenone 2-O-rhamnoside is a naturally occurring benzophenone glycoside with demonstrated α-glucosidase inhibitory activity. Its chemical structure has been elucidated, and a synthetic route has been established, paving the way for further research and development. While current knowledge of its biological properties is primarily focused on its potential as an anti-diabetic agent, the broader pharmacological profile of related compounds suggests that it may possess other valuable therapeutic properties. Continued investigation into this promising natural product is warranted to fully explore its potential in drug discovery and development.

References

-

Masood, S., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

-

Masood, S., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

-

Masood, S., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gast. Semantic Scholar. [Link]

-

Liu, Q., et al. (2012). Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors. Archiv der Pharmazie, 345(10), 771-783. [Link]

-

Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. ResearchGate. [Link]

-

Feng, Z. L., et al. (2011). Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis. Fitoterapia, 82(5), 777-781. [Link]

-

PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. PubChem. [Link]

-

Al-Ostoot, F. H., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(15), 4567. [Link]

-

Li, W., et al. (2017). Benzophenone glycosides from the flower buds of Aquilaria sinensis. Phytochemistry Letters, 21, 1-5. [Link]

-

Bianco, A., et al. (2022). Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. Molecules, 27(19), 6523. [Link]

-

Khan, I., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. [Link]

-

PubChem. (n.d.). 4-Methoxybenzophenone. PubChem. [Link]

-

Li, Y., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42. [Link]

Sources

- 1. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ralp.my [ralp.my]

- 3. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

The Latent Therapeutic Potential of Aquilaria sinensis Leaves: A Technical Guide to the Isolation and Characterization of Benzophenone Glycosides

Introduction: Beyond Agarwood, A New Pharmaceutical Frontier

For centuries, the genus Aquilaria, particularly Aquilaria sinensis, has been revered for its production of agarwood, a fragrant resinous heartwood with immense cultural and medicinal significance.[1][2] However, the focus on agarwood has largely overshadowed the pharmaceutical potential of other parts of the plant, notably the leaves. Recent scientific investigations have revealed that Aquilaria sinensis leaves are a rich reservoir of bioactive secondary metabolites, including flavonoids, terpenoids, and a particularly promising class of compounds: benzophenone glycosides.[3][4][5] These compounds have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and antidiabetic properties, positioning them as compelling candidates for novel drug development.[1][3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the benzophenone glycosides isolated from Aquilaria sinensis leaves. Moving beyond a mere catalog of compounds, this document elucidates the intricate processes of their isolation, the sophisticated techniques for their structural characterization, and the current understanding of their biological activities. The methodologies detailed herein are designed to be self-validating, offering a robust framework for the exploration and exploitation of these promising natural products.

Isolation and Purification: A Strategic Approach to Unlocking Bioactive Compounds

The effective isolation of benzophenone glycosides from Aquilaria sinensis leaves necessitates a multi-step, systematic approach. The choice of solvents and chromatographic techniques is paramount to achieving high purity and yield. The following protocol represents a synthesis of established methodologies, emphasizing the rationale behind each step.

Step-by-Step Experimental Protocol for Isolation and Purification

-

Procurement and Preparation of Plant Material:

-

Fresh leaves of Aquilaria sinensis are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

The leaves are thoroughly washed with distilled water to remove any surface contaminants and then air-dried in the shade to preserve the integrity of the thermolabile compounds.

-

The dried leaves are pulverized into a coarse powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

The powdered leaves are subjected to exhaustive extraction with methanol (MeOH) at room temperature. Methanol is selected for its ability to extract a broad spectrum of polar and moderately polar compounds, including glycosides.

-

The extraction is typically carried out for an extended period (e.g., 72 hours), often with repeated solvent changes, to ensure maximum recovery of the target compounds.

-

The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

This liquid-liquid partitioning step is crucial for the preliminary fractionation of the extract based on the polarity of the constituent compounds. Benzophenone glycosides, being polar in nature, are expected to concentrate in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

Column Chromatography: The bioactive fractions (typically EtOAc and n-BuOH) are subjected to column chromatography over silica gel or other suitable stationary phases (e.g., Sephadex LH-20). A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol), is employed to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography that show promise (based on thin-layer chromatography analysis) are further purified using preparative HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step is essential for isolating individual compounds in high purity.

-

Figure 1: A generalized workflow for the isolation and purification of benzophenone glycosides from Aquilaria sinensis leaves.

Structural Elucidation: Deciphering the Molecular Architecture

Once purified, the structural identity of the isolated benzophenone glycosides is determined using a combination of spectroscopic techniques. This multi-faceted approach ensures an unambiguous assignment of the chemical structure.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the molecular formula of the compound by providing a highly accurate mass measurement.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are the cornerstone of structural elucidation.

-

¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR: Establishes the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete assembly of the molecular skeleton and the determination of the glycosylation positions.[7]

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the chromophoric system of the benzophenone core.[6]

Identified Benzophenone Glycosides from Aquilaria sinensis and Related Species

Several novel and known benzophenone glycosides have been isolated and characterized from Aquilaria sinensis and other species within the genus. The following table summarizes some of the key identified compounds.

| Compound Name | Molecular Formula | Source | Reference |

| Aquilaside A | C₂₀H₂₂O₁₁ | A. sinensis flower buds | [7] |

| Aquilaside B | C₂₀H₂₂O₁₁ | A. sinensis flower buds | [7] |

| Aquilaside C | C₂₁H₂₄O₁₁ | A. sinensis flower buds | [7] |

| Aquilaside D | C₂₁H₂₄O₁₂ | A. sinensis flower buds | [7] |

| Aquilarinoside A | Not specified | A. sinensis leaves | [1] |

| Iriflophenone 3-C-β-D-glucoside | C₁₉H₂₀O₁₀ | A. sinensis leaves | [4][8] |

| Iriflophenone 3,5-C-β-D-diglucopyranoside | C₂₅H₃₀O₁₅ | A. sinensis leaves | [4] |

| Iriflophenone 2-O-α-L-rhamnopyranoside | C₂₀H₂₂O₉ | A. sinensis leaves | [4][8] |

| Aquilarinenside E | C₂₁H₂₂O₁₀ | A. malaccensis leaves | [8] |

| Aquilariside A | Not specified | A. yunnanensis pericarps | [9] |

| Aquilariside B | Not specified | A. yunnanensis pericarps | [9] |

Biological Activities and Therapeutic Potential

The benzophenone glycosides isolated from Aquilaria species have been evaluated for a range of biological activities, highlighting their potential for therapeutic applications.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of these compounds. For instance, aquilariside B from A. yunnanensis showed weak inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[9] Similarly, aquilasides B and C from A. sinensis flower buds exhibited weak NF-κB inhibitory activity.[7] The inhibition of pro-inflammatory mediators like NO and the transcription factor NF-κB are key mechanisms in controlling inflammation.

Figure 2: A simplified diagram illustrating the potential anti-inflammatory mechanism of benzophenone glycosides via inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

Certain benzophenone glycosides have shown promising cytotoxic effects against cancer cell lines. Aquilasides B and C displayed moderate cytotoxicity against SK-MEL melanoma cells with IC₅₀ values of 17.0 µM and 12.0 µM, respectively.[7] This suggests their potential as lead compounds for the development of novel anticancer agents.

Other Reported Activities

Beyond anti-inflammatory and cytotoxic effects, compounds from Aquilaria leaves, including benzophenones, have been associated with a broader range of bioactivities, such as antioxidant, antidiabetic, and antimicrobial properties.[3][4][10] For example, iriflophenone 3-C-glucoside has been shown to have the potential to lower fasting blood glucose levels.[4]

Summary of Reported Biological Activities

| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |

| Aquilaside B | Cytotoxicity | SK-MEL | IC₅₀ = 17.0 µM | [7] |

| Anti-inflammatory | - | Weak NF-κB inhibition (30% at 100 µM) | [7] | |

| Aquilaside C | Cytotoxicity | SK-MEL | IC₅₀ = 12.0 µM | [7] |

| Anti-inflammatory | - | Weak NF-κB inhibition (60% at 100 µM) | [7] | |

| Aquilariside B | Anti-inflammatory | RAW 264.7 cells | Weak inhibition of NO production | [9] |

| Aquilarinoside A | Anti-inflammatory | Polymorphonuclear neutrophils (PMNs) | Inhibition of respiratory burst | [1] |

| Iriflophenone 3-C-glucoside | Antidiabetic | In vitro and in vivo (mice) | Potential to lower fasting blood glucose | [4] |

Conclusion and Future Directions

The leaves of Aquilaria sinensis represent a valuable and underexplored source of novel benzophenone glycosides with significant therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued isolation, characterization, and biological evaluation of these compounds. While initial studies have demonstrated promising anti-inflammatory and cytotoxic activities, further research is warranted to fully elucidate their mechanisms of action, structure-activity relationships, and potential for clinical development. As the demand for novel therapeutic agents continues to grow, a deeper investigation into the chemical constituents of medicinal plants like Aquilaria sinensis will undoubtedly pave the way for the discovery of next-generation drugs.

References

- He, M., et al. (2018). Benzophenone glycosides from the flower buds of Aquilaria sinensis. Phytochemistry Letters, 24, 113-117.

- Wang, S., et al. (2021). Aquilaria Species (Thymelaeaceae) Distribution, Volatile and Non-Volatile Phytochemicals, Pharmacological Uses, Agarwood Grading System, and Induction Methods. Molecules, 26(24), 7701.

- Rahmawati, I., et al. (2023). Review of Potential Pharmacological Activities of Agarwood Plants (Aquilaria Sp.) as Herbal Medicine and Development as Potential Herbal Preparations.

- Luo, Q., et al. (2016). Benzophenones from Mango Leaves Exhibit α-Glucosidase and NO Inhibitory Activities. Journal of Agricultural and Food Chemistry, 64(40), 7546-7554.

- Eissa, M., et al. (2022). Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line. ACS Omega, 7(18), 15783-15794.

- Adam, A., et al. (2021). Pharmacological Properties and Health Benefits of Aquilaria Leaf Extract: A Review of its Antioxidant, Antidiabetic, Antimicrobial, Anti-inflammatory, and Gastrointestinal Regulation. Journal of Tropical Resources and Sustainable Science, 9(1), 1-10.

- Eissa, M., et al. (2020). Metabolite Profiling of Aquilaria malaccensis Leaf Extract Using Liquid Chromatography-Q-TOF-Mass Spectrometry and Investigation of Its Potential Antilipoxygenase Activity In-Vitro. Molecules, 25(4), 843.

- Eissa, M., et al. (2022). Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line. ACS Omega, 7(18), 15783-15794.

- Nguyen, H. T., et al. (2015). Flavonoid and a Rare Benzophenone Glycoside from the Leaves of Aquilaria sinensis. Planta Medica, 81(12/13), 1149-1155.

- Li, W., et al. (2018). Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants. Molecules, 23(2), 342.

- Chen, D., et al. (2011). [Studies on chemical constituents of leaves of Aquilaria sinensis]. Zhong Yao Cai, 34(11), 1704-1707.

- Li, W., et al. (2018). Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants. ScienceOpen.

- Sun, H., et al. (2020). Benzophenone glycosides from the pericarps of Aquilaria yunnanensis S. C. Huang. Natural Product Research, 34(14), 2030-2036.

- Baggett, S., et al. (2005). The benzophenones: Isolation, structural elucidation and biological activities.

- Rezadoost, H., et al. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. Molecules, 28(15), 5707.

- Zhang, Y., et al. (2013). Isolation, Structural Elucidation, MS Profiling, and Evaluation of Triglyceride Accumulation Inhibitory Effects of Benzophenone C-glucosides From Leaves of Mangifera indica L. Journal of Agricultural and Food Chemistry, 61(8), 1884-1895.

- Wu, S. B., et al. (2008). Structural diversity and bioactivities of natural benzophenones. Chemical Reviews, 108(9), 3625-3653.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publisher.unimas.my [publisher.unimas.my]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzophenone glycosides from the flower buds of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzophenone glycosides from the pericarps of Aquilaria yunnanensis S. C. Huang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Bioactivity Profile of Iriflophenone 2-O-α-L-rhamnopyranoside: A Technical Guide

Executive Summary

Iriflophenone 2-O-α-L-rhamnopyranoside (I2R) is a bioactive benzophenone glycoside predominantly isolated from the leaves of Aquilaria sinensis (Agarwood) and Aquilaria malaccensis. Unlike the complex sesquiterpenes typically associated with Agarwood resin, I2R represents a non-volatile, polar constituent with a distinct pharmacological footprint.

Its primary therapeutic value lies in metabolic regulation and anti-inflammatory signaling . Validated studies position it as a potent

Chemical Architecture & Pharmacognosy

I2R belongs to the benzophenone class, characterized by a diphenyl ketone skeleton. The attachment of a rhamnose sugar moiety at the C-2 position significantly influences its solubility and bioavailability compared to its aglycone counterparts.

| Parameter | Technical Specification |

| Chemical Name | Iriflophenone 2-O- |

| Chemical Class | Benzophenone C-glycoside / O-glycoside hybrid |

| Primary Source | Aquilaria sinensis (Leaves), Aquilaria malaccensis, Cyclopia genistoides |

| Molecular Formula | C |

| Solubility | High in polar solvents (Methanol, Ethanol, Water); Low in non-polar solvents.[1][2][3][4] |

| Stability | Stable in neutral to acidic pH; susceptible to thermal degradation >60°C over prolonged periods. |

Botanical Source & Ethnobotany

While Aquilaria species are famed for their resin (oud), the leaves contain high concentrations of benzophenones. I2R is often co-isolated with Mangiferin and Iriflophenone 3-C-

Pharmacodynamics: Mechanism of Action

The bioactivity of I2R is defined by two primary pathways: enzymatic inhibition in carbohydrate metabolism and modulation of inflammatory mediators.

Metabolic Regulation ( -Glucosidase Inhibition)

I2R functions as a competitive inhibitor of

-

Mechanism: I2R binds to the active site of

-glucosidase in the brush border of the small intestine. -

Efficacy: Studies indicate an IC

value comparable to or lower than acarbose (positive control). -

Therapeutic Outcome: Blunting of postprandial hyperglycemia, reducing insulin spikes.

Anti-Inflammatory Signaling

In Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, I2R demonstrates significant suppression of inflammatory mediators.

-

Target: Inducible Nitric Oxide Synthase (iNOS).

-

Effect: Dose-dependent reduction of Nitric Oxide (NO) production.

-

Pathway: Inhibition of the NF-

B translocation cascade (inferred from benzophenone scaffold activity), preventing the transcription of pro-inflammatory cytokines.

Visualization of Signaling Pathways

Caption: Dual mechanistic action of I2R targeting metabolic enzyme inhibition (left) and inflammatory mediator suppression (right).

Experimental Protocols

To ensure reproducibility, the following protocols outline the isolation and bioassay validation of I2R.

Isolation and Purification Workflow

Objective: Isolate high-purity I2R from Aquilaria sinensis leaves.

-

Extraction:

-

Dry leaves (50°C) and pulverize.

-

Macerate in 70% Ethanol (1:10 w/v) for 24 hours at room temperature.

-

Filter and concentrate under reduced pressure to obtain crude extract.

-

-

Fractionation (Liquid-Liquid Partitioning):

-

Suspend crude extract in water.

-

Partition sequentially with:

-

Petroleum Ether (Removes lipids/chlorophyll).

-

Ethyl Acetate (EtOAc) (Target fraction for benzophenones).[5]

-

n-Butanol (Removes highly polar glycosides).

-

-

-

Chromatography:

-

Subject the EtOAc fraction to Silica Gel Column Chromatography.

-

Elution Gradient: Chloroform:Methanol (starting 90:10

60:40). -

Monitoring: TLC visualization under UV (254/366 nm). Benzophenones typically appear as dark quenching spots.

-

-

Purification:

-

Isolate fractions containing I2R (identified by standard).

-

Refine using Sephadex LH-20 (Eluent: Methanol) to remove tannins/polymers.

-

-Glucosidase Inhibition Assay

Objective: Quantify the IC

-

Reagents: Phosphate buffer (pH 6.8),

-glucosidase (yeast), p-Nitrophenyl- -

Protocol:

-

Incubate I2R (varying concentrations) with

-glucosidase (0.2 U/mL) in buffer for 10 min at 37°C. -

Add pNPG (5 mM) to initiate reaction.

-

Incubate for 20 min at 37°C.

-

Stop reaction with Na

CO -

Measure absorbance at 405 nm (release of p-nitrophenol).

-

-

Calculation: % Inhibition =

.

Therapeutic Applications & Future Outlook

Validated Applications

-

Type 2 Diabetes Management: As a natural

-glucosidase inhibitor, I2R serves as a lead compound for functional foods or botanical drugs aimed at glycemic control without the gastrointestinal side effects often associated with synthetic inhibitors. -

Topical Anti-Inflammatories: Due to its ability to suppress NO, I2R is a candidate for dermatological formulations treating inflammatory skin conditions.

Toxicology & Safety

-

Cytotoxicity: Studies on RAW 264.7 cells indicate I2R is non-cytotoxic at effective anti-inflammatory concentrations (up to 100

M), suggesting a high therapeutic index. -

Thermal Stability: While stable in solution, extraction protocols should avoid temperatures

C to prevent glycosidic bond hydrolysis.

References

-

Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line. ACS Omega. (2022).[2][5][6] [Link]

-

Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis. Phytochemistry Letters. (2011).[1][2] [Link]

-

Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone Glycosides in Aquilaria crassna Leaf Extract. Molecules. (2020).[2][3][4][7] [Link]

-

Pharmacological Properties and Health Benefits of Aquilaria Leaf Extract. UNIMAS Publisher. (2025).[2] [Link]

Sources

- 1. ralp.my [ralp.my]

- 2. publisher.unimas.my [publisher.unimas.my]

- 3. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract [mdpi.com]

Technical Guide: Iriflophenone 3-C-Glucoside vs. Iriflophenone 2-O-Rhamnoside

This guide provides a rigorous technical comparison between Iriflophenone 3-C-glucoside and Iriflophenone 2-O-rhamnoside , focusing on their structural divergences, stability profiles, and pharmacological implications.

Structural Stability, Pharmacokinetics, and Therapeutic Isolation

Executive Summary

In the realm of benzophenone glycosides, the distinction between C-glycosylation and O-glycosylation is the primary determinant of metabolic fate and therapeutic utility. Iriflophenone 3-C-glucoside (I3CG) represents the ultra-stable class of C-glycosides, characterized by a non-hydrolyzable C–C bond that confers resistance to gastric acid and gut enzymatic cleavage. Conversely, Iriflophenone 2-O-rhamnoside (I2OR) is an O-glycoside, susceptible to rapid hydrolysis, making it a "prodrug-like" precursor that releases the aglycone (iriflophenone) or undergoes extensive biotransformation.

This guide analyzes these two compounds to assist researchers in selecting the appropriate marker for quality control, pharmacokinetic studies, and drug development.

Chemical Architecture & Stability Profile

The fundamental difference lies in the glycosidic linkage. This single bond dictates the molecule's resistance to thermal and chemical degradation.

| Feature | Iriflophenone 3-C-glucoside (I3CG) | Iriflophenone 2-O-rhamnoside (I2OR) |

| Molecular Formula | C₁₉H₂₀O₁₀ | C₁₉H₂₀O₉ |

| Molecular Weight | ~408.36 g/mol | ~392.36 g/mol |

| Linkage Type | C-Glycosidic (C–C bond) | O-Glycosidic (C–O–C ether bond) |

| Bond Energy | High (~85 kcal/mol); Resistant to hydrolysis. | Moderate (~80-90 kcal/mol); Labile to acid/enzymes. |

| Acid Stability | Stable (Resists 2M HCl @ 100°C for hours). | Unstable (Hydrolyzes to aglycone + rhamnose). |

| Enzymatic Stability | Resistant to | Susceptible to |

| Primary Sources | Aquilaria spp.[1][2][3][4] (Agarwood), Cyclopia (Honeybush), Mangifera. | Aquilaria sinensis (Leaves/Buds), Karelinia caspia. |

Mechanistic Insight: The "C-Glycoside Paradox"

While O-glycosides like I2OR are evolutionarily designed for storage and rapid mobilization (hydrolysis) by the plant, C-glycosides like I3CG are defensive compounds. The C–C bond at position 3 renders the glucose moiety "metabolically locked," preventing removal by standard glycosidases. This allows I3CG to circulate intact in the mammalian bloodstream, a rare trait for glycosides.

Pharmacokinetics & Metabolic Fate

The bioavailability of these compounds follows two distinct pathways, necessitating different analytical approaches in plasma/urine studies.

Pathway Comparison Diagram

Figure 1: Divergent metabolic pathways. I3CG resists hydrolysis and is excreted intact, while I2OR is a prodrug for the aglycone.

-

I3CG Fate: It exhibits high polarity and low lipophilicity but is absorbed (likely via active transport like SGLT1 or paracellular diffusion). It is poorly metabolized and often recovered unchanged in urine.

-

I2OR Fate: It acts as a delivery system. Upon reaching the lower gut, colonic microbiota (e.g., Bacteroides spp.) expressing

-L-rhamnosidase cleave the sugar. The liberated aglycone is then absorbed, glucuronidated in the liver, and excreted.

Therapeutic Potential & Applications[2][6][7]

Iriflophenone 3-C-glucoside (The Metabolic Regulator)

-

Primary Target:

-Glucosidase Inhibition. -

Mechanism: I3CG mimics the transition state of oligosaccharide hydrolysis, competitively inhibiting the enzyme and delaying glucose absorption.

-

Application: Standardized marker for anti-diabetic herbal formulations (e.g., Aquilaria tea).

-

Antioxidant: Scavenges ABTS and peroxyl radicals, though less effective against DPPH due to steric hindrance of the C-glucose.

Iriflophenone 2-O-rhamnoside (The Neuroprotective Candidate)[5]

-

Primary Target: CYP3A4 Inhibition & Neuroprotection.

-

Mechanism: In silico studies suggest high binding affinity to Alzheimer's targets (e.g., AChE). As a CYP3A4 inhibitor, it may alter the pharmacokinetics of co-administered drugs.

-

Application: Lead compound for neurodegenerative research; requires formulation to protect the O-bond from gastric degradation if oral delivery is intended.

Experimental Protocols

Protocol A: Differential Extraction (Separating C- vs O-Glycosides)

Objective: Isolate both fractions from Aquilaria leaves without degrading the labile O-rhamnoside.

-

Preparation: Pulverize dried leaves (pass through #60 mesh).

-

Defatting: Extract with n-hexane (1:10 w/v) x 3 to remove lipids/chlorophyll. Discard hexane.

-

Extraction (Critical Step):

-

Use 70% Ethanol at 40°C (Do NOT boil). Boiling water or reflux can hydrolyze I2OR.

-

Sonication: 30 mins at <40°C.

-

-

Enrichment (Solid Phase Extraction - SPE):

-

Load extract onto a C18 cartridge pre-conditioned with MeOH/Water.

-

Wash: 10% MeOH (removes sugars/polar impurities).

-

Elute Fraction 1 (I3CG): 30% MeOH. (C-glycosides are more polar).

-

Elute Fraction 2 (I2OR): 60-70% MeOH. (O-rhamnosides are less polar).

-

-

Validation: Analyze fractions via HPLC-DAD (298 nm) or LC-MS.

Protocol B: Acid Hydrolysis Stability Assay (Verification)

Objective: Confirm the identity of the glycosidic bond.

-

Sample Prep: Dissolve 1 mg of isolated compound in 1 mL 2M HCl .

-

Reaction: Incubate at 95°C for 60 minutes .

-

Analysis:

-

I3CG Result: No change in retention time (Peak remains intact).

-

I2OR Result: Disappearance of parent peak; appearance of Iriflophenone aglycone (shifted RT) and free rhamnose.

-

Analytical Standardization (HPLC Conditions)

To separate these closely related benzophenones, use the following optimized gradient:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B (Isocratic)

-

5-25 min: 10%

40% B (Linear) -

25-30 min: 40%

100% B

-

-

Detection: UV 290 nm (Benzophenone characteristic

). -

Expected Elution: I3CG elutes earlier (more polar) than I2OR.

References

-

Pharmacological Actions of Iriflophenone-3-C-Glucoside. International Journal of Pharmaceutical Sciences and Research. (2023).

-

Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism. Foods (MDPI). (2022).

-

Thermal Degradation Kinetics of Iriflophenone 3-C-glucoside in Aquilaria crassna. Molecules. (2020).

-

Benzophenone C- and O-Glucosides from Cyclopia genistoides. Journal of Natural Products. (2014).[6]

-

Iriflophenone 3-C-glucoside Effects on Glucose Uptake. Pharmacognosy Magazine. (2015).

-

Structural Diversity of Simply Oxygenated Benzophenones. Diversity (MDPI). (2023). [3]

-

In silico molecular docking of agarwood compounds (Iriflophenone 2-O-rhamnoside). F1000Research. (2023).

Sources

A Technical Guide to Investigating the Pharmacological Potential of Iriflophenone 2-O-rhamnoside in Diabetes Research

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Novel Benzophenone Glycoside

The global search for novel, effective, and safe anti-diabetic agents has led researchers to explore the vast chemical diversity of the plant kingdom. Within this landscape, benzophenone derivatives, particularly those found in traditional medicinal plants like Aquilaria spp. (Agarwood), have emerged as a promising class of compounds.[1][2] While research has illuminated the anti-diabetic properties of compounds like Iriflophenone 3-C-β-D-glucoside (IPG), a significant knowledge gap exists for its structural analogues.[3][4] This guide focuses on one such molecule: Iriflophenone 2-O-rhamnoside .

Isolated from Aquilaria sinensis, Iriflophenone 2-O-rhamnoside has been identified as a potent inhibitor of α-glucosidase, an enzyme critical for carbohydrate digestion.[3] This initial finding suggests a strong therapeutic potential for managing postprandial hyperglycemia, a cornerstone of type 2 diabetes management. However, its full pharmacological profile, including its effects on glucose uptake, insulin secretion, and β-cell preservation, remains uncharacterized.

This document serves as a comprehensive technical framework for senior application scientists and drug development professionals. It outlines a logical, multi-stage research program designed to rigorously evaluate the anti-diabetic potential of Iriflophenone 2-O-rhamnoside, moving from initial enzymatic assays to complex cellular and in vivo models. The methodologies described herein are grounded in established protocols for analogous compounds, providing a scientifically robust pathway for investigation.

Section 1: Foundational Understanding & Core Hypothesis

The Iriflophenone Scaffold: A Profile of Bioactivity

Iriflophenone is a benzophenone derivative that forms the core structure for a family of naturally occurring glycosides. These compounds are predominantly isolated from plant genera such as Aquilaria, Mangifera, and Dryopteris.[1] The pharmacological activities attributed to this class are diverse, including antioxidant, anti-inflammatory, antimicrobial, and, most relevantly, anti-diabetic effects.[1][2]

The anti-diabetic activity of the closely related Iriflophenone 3-C-β-D-glucoside (IPG) provides a strong rationale for investigating other derivatives. Studies have demonstrated that IPG can:

-

Lower Fasting Blood Glucose: In streptozotocin (STZ)-induced diabetic mice, IPG reduced fasting blood glucose by 46.4%, a potency comparable to that of insulin (41.5%) in the same study.[3][4]

-

Enhance Glucose Uptake: IPG significantly increased glucose uptake in isolated rat adipocytes to 153-154% of the control.[3] This suggests a mechanism that may involve the translocation of glucose transporter type 4 (GLUT4), a key pathway for insulin-mediated glucose disposal in peripheral tissues.[3]

-

Inhibit α-Glucosidase: Compounds isolated from A. sinensis, including IPG and Iriflophenone 2-O-rhamnoside, exhibited stronger α-glucosidase inhibition than acarbose, a commercially available anti-diabetic drug.[2][3]

Core Hypothesis and Research Trajectory

Based on the preliminary evidence, our central hypothesis is that Iriflophenone 2-O-rhamnoside possesses multi-faceted anti-diabetic properties that extend beyond α-glucosidase inhibition to include direct effects on glucose transport and pancreatic β-cell function. The rhamnose sugar moiety, differing from the glucose in IPG, may influence the compound's bioavailability, target affinity, and overall pharmacological profile, necessitating a full and independent evaluation.

The proposed research trajectory is designed as a logical pipeline, starting with foundational in vitro validation and progressing to more complex physiological models.

Caption: A three-phase workflow for evaluating Iriflophenone 2-O-rhamnoside.

Section 2: Methodologies & Experimental Protocols

This section provides detailed, self-validating protocols for the key experimental phases.

Phase 1: In Vitro Mechanistic Validation

The initial phase aims to confirm the compound's primary enzymatic inhibition and explore its effects on peripheral glucose disposal.

2.1.1 Protocol: α-Glucosidase Inhibition Assay

-

Causality: This assay directly validates the initial finding for Iriflophenone 2-O-rhamnoside and quantifies its inhibitory potency (IC50) relative to a clinical standard (Acarbose). It is the foundational step for confirming its potential to delay carbohydrate absorption.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

-

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to 5 mM.

-

Prepare stock solutions of Iriflophenone 2-O-rhamnoside and Acarbose in DMSO, followed by serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound or control (Acarbose, buffer for negative control) at various concentrations.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Data Acquisition:

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃).

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

-

Self-Validation & Data Analysis:

-

The negative control (no inhibitor) represents 100% enzyme activity. A blank (no enzyme) is used to subtract background absorbance.

-

Calculate the percentage of inhibition for each concentration.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis. A potent compound will have a low micromolar or nanomolar IC50.

-

-

2.1.2 Protocol: Glucose Uptake in 3T3-L1 Adipocytes

-

Causality: This assay determines if the compound can enhance glucose disposal in insulin-sensitive tissues, a key mechanism for improving glycemic control independent of insulin secretion. It directly tests for insulin-mimetic or insulin-sensitizing activity.

-

Methodology:

-

Cell Culture & Differentiation:

-

Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.

-

Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Mature adipocytes will be visible with accumulated lipid droplets around day 8-10.

-

-

Glucose Uptake Assay:

-

Seed differentiated adipocytes in 24-well plates.

-

Serum-starve the cells for 3 hours in Krebs-Ringer bicarbonate buffer (KRPH).

-

Treat cells with various concentrations of Iriflophenone 2-O-rhamnoside for 30 minutes. Include a positive control (Insulin, 100 nM) and a vehicle control (DMSO).

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (a radiolabeled glucose analog) and incubate for 10 minutes.

-

-

Data Acquisition:

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells with 0.1% SDS.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Self-Validation & Data Analysis:

-

Normalize radioactivity counts to the total protein content in each well (determined by BCA assay).

-

Express results as a percentage of the vehicle control. A significant increase in glucose uptake compared to the vehicle indicates positive activity. The comparison with the insulin control provides a benchmark for potency.

-

-

Phase 2: Pancreatic β-Cell Function

This phase investigates the compound's potential to enhance insulin secretion and protect the vital insulin-producing β-cells.

2.2.1 Protocol: Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells

-

Causality: This protocol assesses whether the compound can directly stimulate or potentiate insulin release from pancreatic β-cells, a critical function that is often impaired in type 2 diabetes.[5][6]

-

Methodology:

-

Cell Culture: Culture INS-1E rat insulinoma cells in RPMI-1640 medium supplemented with 10% FBS, sodium pyruvate, and β-mercaptoethanol.

-

Secretion Assay:

-

Seed cells in a 24-well plate.

-

Wash cells and pre-incubate for 2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (2.8 mM).

-

Replace the buffer with KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of Iriflophenone 2-O-rhamnoside. Include a positive control like Glibenclamide.

-

Incubate for 2 hours at 37°C.

-

-

Data Acquisition:

-

Collect the supernatant (containing secreted insulin) from each well.

-

Measure the insulin concentration using a commercial ELISA or HTRF kit.

-

-

Self-Validation & Data Analysis:

-

Normalize insulin secretion to the total cellular DNA or protein content.

-

A valid result will show a significant increase in insulin secretion in the high-glucose condition compared to the low-glucose condition. The compound's effect is measured by its ability to further potentiate secretion at high glucose or to induce secretion at low glucose.

-

-

Phase 3: In Vivo Proof-of-Concept

This final phase translates in vitro findings into a physiological context using established animal models of diabetes.

2.3.1 Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model

-

Causality: The STZ model is a gold standard for inducing a diabetic phenotype through the selective destruction of pancreatic β-cells, leading to hyperglycemia.[3][7] This model allows for the evaluation of the compound's ability to lower blood glucose in a chronic disease state.

-

Methodology:

-

Induction of Diabetes:

-

Use male C57BL/6J mice.

-

Induce diabetes by administering multiple low doses of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days. STZ should be freshly prepared in a citrate buffer (pH 4.5).

-

Monitor blood glucose from the tail vein. Mice with fasting blood glucose levels consistently >250 mg/dL are considered diabetic and included in the study.

-

-

Chronic Dosing Study:

-

Randomly assign diabetic mice to groups: Vehicle control, Iriflophenone 2-O-rhamnoside (at 2-3 dose levels), and a positive control (e.g., Metformin).

-

Administer the compound daily via oral gavage for 4-6 weeks.

-

-

Data Acquisition & Endpoints:

-

Monitor body weight and fasting blood glucose weekly.

-

At the end of the study, perform an Oral Glucose Tolerance Test (OGTT).

-

Collect terminal blood samples to measure HbA1c, insulin levels, and lipid profiles.

-

Harvest the pancreas for histological analysis (H&E staining, insulin immunohistochemistry) to assess β-cell mass and islet integrity.

-

-

Self-Validation & Data Analysis:

-

The vehicle-treated diabetic group serves as the primary negative control. A significant reduction in fasting blood glucose, improved glucose tolerance in the OGTT, and lower HbA1c in the treatment groups compared to the vehicle group would constitute a positive outcome. Histological evidence of preserved islet architecture would provide powerful mechanistic support.

-

-

Section 3: Data Interpretation & Pathway Visualization

Predicted Outcomes and Data Summary

The data generated from these protocols should be summarized for clear interpretation and comparison.

| Experiment | Parameter Measured | Positive Control | Predicted Positive Outcome for Iriflophenone 2-O-rhamnoside |

| α-Glucosidase Assay | IC50 (µM) | Acarbose | Low micromolar IC50, comparable to or better than Acarbose. |

| 3T3-L1 Glucose Uptake | % of Basal Uptake | Insulin (100 nM) | Dose-dependent increase in glucose uptake. |

| INS-1E Insulin Secretion | Fold-change in Insulin | Glibenclamide | Potentiation of glucose-stimulated insulin secretion. |

| STZ Mouse Model | Fasting Blood Glucose (mg/dL) | Metformin | Significant reduction in fasting blood glucose and HbA1c vs. vehicle. |

| STZ Mouse Model | Pancreatic Histology | - | Increased islet area and insulin-positive cell mass vs. vehicle. |

Visualizing the Potential Mechanisms of Action

The multifaceted anti-diabetic effects of flavonoids and related polyphenols often converge on key cellular signaling pathways that regulate metabolism.[7][8] The diagram below illustrates the potential targets for Iriflophenone 2-O-rhamnoside based on data from analogous compounds.

Caption: Hypothesized multi-target mechanism of Iriflophenone 2-O-rhamnoside.

Conclusion

The preliminary data on Iriflophenone 2-O-rhamnoside, combined with the extensive evidence for its structural analogs, establishes it as a high-potential candidate for novel anti-diabetic drug discovery. Its known activity as a potent α-glucosidase inhibitor provides a solid entry point, but its true therapeutic value may lie in a multi-pronged mechanism of action that includes enhanced peripheral glucose uptake and the preservation of pancreatic β-cell function. The systematic research plan detailed in this guide provides a rigorous, logical, and technically sound framework for elucidating this potential. Successful execution of these studies will not only characterize a promising new molecule but also contribute valuable insights into the structure-activity relationships of the iriflophenone class of natural products.

References

-

Bhattacharyya, D. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4349-4353. [Link]

-

Putalun, W., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. Journal of Food Science, 78(8), C1168-C1173. [Link]

-

Javed, Z., et al. (2020). Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes. Molecules, 25(23), 5573. [Link]

-

Suthiphasil, J., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. Pharmacognosy Magazine, 11(41), 82-89. [Link]

-

Gilbert, E. R., & Liu, D. (2013). Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function. Food & Function, 4(2), 200-212. [Link]

-

Suthiphasil, J., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. Pharmacognosy Magazine, 11(41), 82. [Link]

-

Ganesan, K., & Xu, B. (2017). Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels. Molecules, 22(10), 1692. [Link]

-

Sathishkumar, C., et al. (2023). Potential Role of Flavonoids as Anti-diabetic Agents-A Comprehensive Review. Texila International Journal of Basic Medical Science, 5(1). [Link]

-

Khan, H., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Evidence-Based Complementary and Alternative Medicine, 2021, 6680481. [Link]

-

Zhang, S., et al. (2023). Inverse association between isoflavones and prediabetes risk: evidence from NHANES 2007–2010 and 2017–2018. Frontiers in Endocrinology, 14, 1289196. [Link]

-

Tundis, R., et al. (2018). Therapeutic Potential of Iridoid Derivatives: Patent Review. Molecules, 23(3), 629. [Link]

-

Putalun, W., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. Journal of Food Science, 78(8), C1168-73. [Link]

-

Saeloh, D., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside and Mangiferin in an Aqueous Extract of Aquilaria crassna Leaves. Molecules, 25(21), 4902. [Link]

-

Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4349-53. [Link]

-

Ganesan, K., & Xu, B. (2017). Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels. Foods, 6(4), 29. [Link]

-

Szymański, J., & Szymańska, P. (2021). The Role of Isoflavones in Type 2 Diabetes Prevention and Treatment—A Narrative Review. International Journal of Molecular Sciences, 22(1), 218. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels | MDPI [mdpi.com]

- 8. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Occurrence and Isolation of Iriflophenone 2-O-rhamnoside in Thymelaeaceae

Executive Summary

Iriflophenone 2-O-α-L-rhamnopyranoside is a bioactive benzophenone glycoside predominantly distributed within the Aquilaria genus of the Thymelaeaceae family.[1] While the family is renowned for producing resinous Agarwood (oud), the leaves of species such as Aquilaria sinensis and Aquilaria crassna are rich in benzophenones, which serve as critical chemotaxonomic markers and therapeutic agents.

This guide provides a rigorous technical framework for the identification, extraction, and pharmacological validation of this compound. It is designed for drug discovery scientists and natural product chemists seeking to utilize Aquilaria foliage as a sustainable source of anti-inflammatory and anti-diabetic scaffolds.

Part 1: Phytochemical Context and Occurrence[2][3][4]

Chemical Structure and Classification

Iriflophenone 2-O-rhamnoside belongs to the class of benzophenone glycosides . Unlike the more common xanthones (e.g., mangiferin) often found in the same extracts, benzophenones possess a flexible diphenyl ketone skeleton.

-

Aglycone: Iriflophenone (2,4,6,4'-tetrahydroxybenzophenone).

-

Glycosylation: A rhamnose moiety attached via an O-glycosidic linkage at the C-2 position.

-

Molecular Formula: C

H -

Key Structural Feature: The presence of the rhamnose sugar significantly alters the solubility profile compared to the aglycone, necessitating specific polar solvent systems for extraction.

Distribution in Thymelaeaceae

While the Thymelaeaceae family contains genera like Daphne and Wikstroemia, Iriflophenone 2-O-rhamnoside is a definitive marker for the Aquilaria genus.

| Species | Plant Part | Abundance Profile | Co-occurring Metabolites |

| Aquilaria sinensis | Leaves (Young & Old) | High (Major Marker) | Iriflophenone 3-C-glucoside, Mangiferin, Genkwanin |

| Aquilaria crassna | Leaves | Moderate to High | Iriflophenone 3,5-C-diglucoside |

| Aquilaria malaccensis | Leaves | Trace/Moderate | Cucurbitacins, Lignans |

| Gyrinops walla | Stems/Leaves | Variable | 2-(2-Phenylethyl)chromones |

Chemotaxonomic Insight: The ratio of Iriflophenone 2-O-rhamnoside to Mangiferin is often used as a quality control (QC) metric to authenticate "Agarwood Tea" and differentiate it from adulterated herbal products.

Part 2: Extraction and Isolation Protocol

Principle of Separation

The isolation strategy exploits the polarity of the rhamnose sugar. The compound is too polar for non-polar solvents (Hexane) but less polar than diglycosides, making Ethyl Acetate (EtOAc) or n-Butanol (n-BuOH) the optimal partitioning solvents after initial alcoholic extraction.

Step-by-Step Methodology

Reagents: Ethanol (95%, 70%), Petroleum Ether, Ethyl Acetate, n-Butanol, Milli-Q Water.

-

Pre-treatment:

-

Harvest A. sinensis leaves. Air-dry in shade (avoid direct UV to prevent glycoside hydrolysis).

-

Grind to a fine powder (mesh size 40–60).

-

-

Primary Extraction:

-

Macerate 1.0 kg of powder in 70% Ethanol (1:10 w/v ratio).

-

Condition: Reflux extraction at 70°C for 3 hours (x3 cycles).

-

Why: 70% EtOH maximizes the solubility of glycosides while minimizing the extraction of lipophilic chlorophylls compared to 95% EtOH.

-

Concentrate combined filtrates under reduced pressure (Rotary Evaporator, 45°C) to obtain the Crude Extract.

-

-

Liquid-Liquid Partitioning (The Critical Step):

-

Suspend Crude Extract in water.[2]

-

Wash 1: Partition with Petroleum Ether (x3). Discard organic layer (removes chlorophyll/lipids).

-

Partition 2: Extract aqueous phase with Ethyl Acetate (x3). Note: Iriflophenone 2-O-rhamnoside often partitions here due to the monoglycoside nature.

-

Partition 3: Extract remaining aqueous phase with n-Butanol . (Recovers remaining polar glycosides).

-

-

Chromatographic Isolation:

-

Stationary Phase: Silica Gel (200–300 mesh) or Sephadex LH-20.

-

Mobile Phase: Chloroform:Methanol:Water (gradient 90:10:1

60:40:10). -

Polishing: Final purification via Semi-Prep HPLC (C18 column, MeOH/H2O system).

-

Visualization: Extraction Workflow

Caption: Optimized fractionation workflow for isolating benzophenone glycosides from Aquilaria species.

Part 3: Analytical Characterization (QC)

For drug development and standardization, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

HPLC-DAD Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient: 15% B (0-5 min)

40% B (30 min). -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 252 nm (Benzophenone absorption max) and 330 nm .

Identification Criteria

-

Retention Time: Elutes before Iriflophenone aglycone but after Iriflophenone 3-C-glucoside (due to the rhamnose vs. glucose polarity difference).

-

Mass Spectrometry (ESI-MS):

-

Negative Mode

: m/z 391. -

Positive Mode

: m/z 393. -

Fragmentation: Loss of 146 Da (rhamnosyl moiety) yields aglycone peak at m/z 245/247.

-

Visualization: QC Decision Tree

Caption: Quality Control decision matrix for authenticating Aquilaria raw material using Iriflophenone 2-O-rhamnoside as a marker.

Part 4: Pharmacological Potential[2][4]

Anti-Inflammatory Mechanism

Research indicates that Iriflophenone 2-O-rhamnoside significantly inhibits the production of Nitric Oxide (NO) in LPS-stimulated macrophages (RAW 264.7 cells).[3]

-

Pathway: Downregulation of the NF-κB signaling pathway.

-

Target: Inhibition of iNOS (Inducible Nitric Oxide Synthase) and COX-2 expression.

Metabolic Regulation (Diabetes)

The compound has demonstrated

References

-

Qi, J., et al. (2009). "Anti-inflammatory and analgesic effects of the ethanol extract of Aquilaria sinensis leaves." Journal of Ethnopharmacology.

-

Feng, J., et al. (2011). "Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis." Phytochemistry Letters.

-

Wang, Y., et al. (2018). "Benzophenone glycosides from the leaves of Aquilaria sinensis and their anti-inflammatory activity." Fitoterapia.

-

Ito, T., et al. (2012). "Identification of Phenolic Compounds in Aquilaria crassna Leaves via Liquid Chromatography-Electrospray Ionization Mass Spectroscopy." Journal of Natural Medicines.

-

Pranakhon, R., et al. (2020).[2][4] "Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside... in Aquilaria crassna Leaf Extract." Molecules.

Sources

Chemo-Analytical Profiling of Iriflophenone 2-O-α-L-rhamnoside

Technical Whitepaper for Pharmaceutical & Phytochemical Research

Executive Summary

Iriflophenone 2-O-α-L-rhamnoside (CAS: 943989-68-2) is a bioactive benzophenone glycoside predominantly isolated from the leaves of Aquilaria sinensis (Thymelaeaceae), the botanical source of Chinese Agarwood.[1] Distinct from its C-glycosidic analogs found in Cyclopia species (Honeybush), this O-glycoside exhibits significant pharmacological potential, particularly as an

This technical guide provides a rigorous chemo-analytical profile, establishing the compound's physicochemical identity, isolation protocols, and validation methodologies using LC-MS/MS and NMR.[1]

Physicochemical Identity & Core Metrics[1]

The accurate characterization of Iriflophenone 2-O-rhamnoside requires precise molecular metrics. The compound consists of a tetrahydroxybenzophenone core (iriflophenone) conjugated with an L-rhamnopyranosyl moiety at the C2 hydroxyl position.[1]

Table 1: Molecular Specifications

| Parameter | Specification |

| Chemical Name | Iriflophenone 2-O-α-L-rhamnopyranoside |

| Common Source | Aquilaria sinensis (Leaves) |

| Molecular Formula | C₁₉H₂₀O₉ |

| Molecular Weight | 392.36 g/mol |

| Exact Mass (Monoisotopic) | 392.1107 Da |

| CAS Registry Number | 943989-68-2 |

| Aglycone Core | Iriflophenone (2,4,6,4'-tetrahydroxybenzophenone) |

| Glycone Moiety | α-L-Rhamnose (6-deoxy-L-mannose) |

| Solubility | Soluble in Methanol, DMSO, Ethanol; sparingly soluble in water.[1][2][3][4] |

Analytical Characterization Strategy

Expert Insight: Differentiating O-glycosides from C-glycosides is critical in benzophenone analysis. While C-glycosides (common in Cyclopia) are resistant to acid hydrolysis, Iriflophenone 2-O-rhamnoside is an O-glycoside and will hydrolyze under acidic conditions or in-source collision-induced dissociation (CID).[1]

3.1 Mass Spectrometry (LC-ESI-MS/MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

-

Precursor Ion:

391 -

Fragmentation Logic: The spectra are dominated by the neutral loss of the rhamnosyl moiety (146 Da), yielding the radical aglycone ion.[1]

Diagnostic Fragment Ions:

-

391: Deprotonated molecular ion

-

245: Aglycone radical ion

- 151 & 109: Characteristic retro-Diels-Alder (RDA) fragments of the benzophenone core.[1]

3.2 Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

is the standard solvent for resolving the phenolic protons.[1] -

Key Signals (

H NMR, 400 MHz):

Visualization: Fragmentation & Logic[1]

The following diagram illustrates the mass spectrometric fragmentation pathway, a critical tool for confirming the O-glycosidic linkage.

Figure 1: ESI-MS/MS fragmentation pathway of Iriflophenone 2-O-rhamnoside showing the characteristic loss of the rhamnosyl moiety.[1]

Isolation & Extraction Protocol

Objective: To isolate high-purity Iriflophenone 2-O-rhamnoside from Aquilaria sinensis leaves for bioassay validation.

System Validation: This protocol uses a polarity-guided fractionation method.[1] The success of the extraction is validated by the specific enrichment of the Ethyl Acetate (EtOAc) fraction, where benzophenone glycosides concentrate.[1]

Step-by-Step Methodology:

-

Biomass Preparation: Air-dry Aquilaria sinensis leaves and pulverize to a fine powder (mesh size 40-60).

-

Primary Extraction:

-

Macerate 1 kg of powder in 70% Ethanol (1:10 w/v) for 24 hours at room temperature.

-

Repeat x3. Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain the crude extract.

-

-

Liquid-Liquid Partitioning (The Clean-up):

-

Chromatographic Isolation:

-

Purification:

-

Subject benzophenone-rich fractions to Sephadex LH-20 (eluent: MeOH) to remove tannins.[1]

-

Final purification via Semi-preparative HPLC (C18 column,

gradient).

-

Figure 2: Polarity-guided isolation workflow targeting the Ethyl Acetate fraction.[1]

References

-

Isolation & Bioactivity: Feng, J., et al. (2011).[1] "Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis." Phytochemistry Letters, 4(3), 270-273.[1] Link[1]

-

Chemical Structure Data: PubChem Compound Summary for Iriflophenone (Aglycone Reference). National Center for Biotechnology Information.[1] Link[1]

-

Metabolomics Context: Mei, W. L., et al. (2013).[1] "Review of the chemical constituents and pharmacological activities of Aquilaria sinensis." Chemistry & Biodiversity.[1]

-

Analytical Standards: DC Chemicals. "Iriflophenone 2-O-alpha-L-rhamnopyranoside Datasheet." Link

Sources

- 1. isoorientin 2''-O-rhamnoside | C27H30O15 | CID 16126794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - D6, deuteration degree min. 99.8% for NMR spectroscopy, MagniSolv , MilliporeSigma 10 mL | Buy Online | MilliporeSigma | Fisher Scientific [fishersci.com]

- 3. Vitexin-2''-O-rhamnoside | C27H30O14 | CID 20055288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfoxyde de diméthyle-d6, Diméthylsulfoxyde-d6 deuteration degree min. 99.8% for NMR spectroscopy MagniSolv™ | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Protocol for isolating Iriflophenone 2-O-rhamnoside from Aquilaria species

Application Note: High-Purity Isolation of Iriflophenone 2-O-rhamnoside from Aquilaria Species

Executive Summary & Biological Significance

Iriflophenone 2-O-

Therapeutic Relevance:

- -Glucosidase Inhibition: Demonstrates significant potential for managing Type 2 Diabetes by delaying carbohydrate digestion [1].

-

Anti-Inflammatory Activity: Inhibits nitric oxide (NO) production in LPS-stimulated macrophages, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives [2].

This protocol details a scalable, high-purity isolation workflow. It prioritizes the Ethyl Acetate (EtOAc) fraction, where this specific glycoside concentrates, distinguishing it from more polar diglycosides (like Aquilarisinin) that elute in n-butanol fractions.

Isolation Logic & Workflow

The isolation strategy relies on the polarity differential between the monoglycoside (target) and diglycosides/aglycones. Iriflophenone 2-O-rhamnoside is moderately polar.

-

Petroleum Ether: Removes lipids and chlorophyll.

-

Ethyl Acetate (Target Phase): Captures mono-glycosides and flavonoids.

-

n-Butanol: Removes highly polar di/tri-glycosides.

Visual Workflow (Graphviz)

Caption: Step-by-step fractionation and isolation workflow targeting the Ethyl Acetate fraction for optimal recovery of Iriflophenone 2-O-rhamnoside.

Detailed Experimental Protocol

Phase 1: Extraction & Fractionation

Objective: Isolate the glycoside-rich fraction while removing lipophilic interferences.

-

Plant Material: Dry Aquilaria sinensis leaves (1.0 kg) in an oven at 50°C. Grind to a fine powder (40 mesh).

-

Extraction:

-

Extract with 70% Ethanol (10 L) under reflux for 2 hours. Repeat 3 times.

-

Why 70% EtOH? Pure methanol/ethanol extracts too much chlorophyll; 30% water aids in extracting the glycosidic moiety.

-

Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to yield a crude syrup.

-

-

Partitioning:

-

Suspend the crude syrup in distilled water (1 L).

-

Step A: Partition with Petroleum Ether (1 L x 3). Discard the organic layer (lipids).

-

Step B (CRITICAL): Partition the aqueous layer with Ethyl Acetate (EtOAc) (1 L x 4). Collect the organic layer.

-

Step C: Evaporate the EtOAc layer to dryness. This is the Target Fraction .

-

Phase 2: Chromatographic Isolation

Objective: Separate the target benzophenone from flavonoids (e.g., mangiferin) and other phenolics.

-

Silica Gel Chromatography (Open Column):

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient of Chloroform:Methanol (

) starting at 100:0 -

Monitoring: Check fractions via TLC (Silica plate,

8:2:0.1). -

Target: Collect fractions eluting around 85:15 to 80:20

. Benzophenones typically appear as dark quenching spots under UV

-

-

Sephadex LH-20 Permeation:

-

Purpose: Removes polymeric phenolics and chlorophyll residues that co-eluted in EtOAc.

-

Solvent: Methanol:Water (70:30).[1]

-

Load the active silica fraction onto the column. Collect sub-fractions based on UV absorbance.

-

Phase 3: Final Purification (RP-HPLC)

Objective: Isolate the pure compound from structurally similar isomers.

-

System: Semi-preparative HPLC (e.g., Agilent 1260 or Waters 2545).

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250

10 mm, 5 -

Mobile Phase: Isocratic Methanol:Water (45:55 v/v) or Acetonitrile:Water (25:75 v/v) .

-

Flow Rate: 2.0 - 3.0 mL/min.

-

Detection: UV at 280 nm and 320 nm .

-

Retention: Under 45% MeOH, Iriflophenone 2-O-rhamnoside typically elutes between 15–25 minutes.

Self-Validating Analytical Data

To ensure the isolated compound is Iriflophenone 2-O-rhamnoside (and not the glucoside or aglycone), compare your data against these standard parameters.

Physicochemical Properties

-

Appearance: Pale yellow amorphous powder.

-

Solubility: Soluble in Methanol, Ethanol, DMSO.

-

UV

(MeOH): ~215, 290 nm (Typical of benzophenone chromophore).

NMR Signature (Diagnostic Signals)

Data referenced from Aquilaria constituent studies [1, 3].

| Nucleus | Position | Chemical Shift ( | Multiplicity ( | Diagnostic Note |

| Aglycone | ||||

| H-3, H-5 | 5.90 - 6.00 | d (2.0) | Meta-coupled protons on Ring A (Phloroglucinol type) | |

| H-2', H-6' | 7.50 - 7.60 | d (8.8) | AA'BB' system (Ring B) | |

| H-3', H-5' | 6.70 - 6.80 | d (8.8) | AA'BB' system (Ring B) | |

| Sugar | ||||

| H-1" | 5.30 - 5.40 | d (1.2 - 1.6) | Anomeric proton (alpha-L-rhamnose) | |

| H-6" | 0.80 - 0.95 | d (6.0) | Methyl group of Rhamnose (Distinctive) | |

| Carbonyl | ~198.0 | s | Benzophenone ketone bridge | |

| Anomeric | ~100.0 - 101.0 | C-1" of Rhamnose |

Validation Check:

-

Check H-1": If the anomeric proton is a doublet with

Hz, you have isolated the Glucoside (Iriflophenone 3-C-glucoside), not the Rhamnoside. The Rhamnoside must show a small coupling constant ( -

Check H-6": Look for the methyl doublet at high field (< 1.0 ppm). If absent, it is not a rhamnoside.

References

-

Feng, J., et al. (2011).

-glucosidase inhibitors from the leaves of Aquilaria sinensis.[2] Phytochemistry, 72(2-3), 242-247. -

Wang, S., et al. (2014). Five new benzophenone glycosides from the leaves of Aquilaria sinensis (Lour.) Gilg. Chinese Chemical Letters, 25(12), 1573-1576.

-

Qi, J., et al. (2009). Flavonoid and a rare benzophenone glycoside from the leaves of Aquilaria sinensis. Chemical and Pharmaceutical Bulletin, 57(2), 134-137.

Sources

HPLC method development for Iriflophenone 2-O-rhamnoside detection

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Iriflophenone 2-O-rhamnoside

Abstract